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Compound of Interest

Compound Name:
2,4-Dihydroxy-5-

methoxybenzaldehyde

Cat. No.: B1313731 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 2,4-
Dihydroxy-5-methoxybenzaldehyde in medicinal chemistry. While direct biological data for

this specific molecule is limited in publicly available literature, its structural similarity to other

dihydroxybenzaldehyde derivatives suggests a range of potential therapeutic applications.

These notes will focus on the known activities of closely related analogs and provide detailed

protocols for the synthesis and evaluation of 2,4-Dihydroxy-5-methoxybenzaldehyde as a

novel therapeutic agent.

Introduction
2,4-Dihydroxy-5-methoxybenzaldehyde is a phenolic aldehyde with a chemical structure that

suggests potential for a variety of biological activities. Its derivatives, particularly those of the

parent compound 2,4-dihydroxybenzaldehyde, have demonstrated promising anticancer, anti-

inflammatory, antioxidant, and antimicrobial properties. The presence of hydroxyl and methoxy

groups on the benzene ring makes it an attractive scaffold for medicinal chemistry, offering

multiple points for chemical modification to optimize pharmacological properties.
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Based on the activities of structurally similar compounds, 2,4-Dihydroxy-5-
methoxybenzaldehyde is a promising candidate for investigation in several therapeutic areas.

The following sections summarize the known biological activities of its close analogs.

2.1. Anticancer Activity

Derivatives of 2,4-dihydroxybenzaldehyde, particularly Schiff bases, have shown potential as

anticancer agents by targeting key cellular pathways. A notable mechanism is the inhibition of

Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of many

oncogenic proteins.

Table 1: Anticancer Activity of 2,4-Dihydroxybenzaldehyde Schiff Base Derivatives

Compound ID
Derivative
Structure

Cell Line Assay IC50 (µM)

1

Schiff base of
2,4-
dihydroxybenz
aldehyde

PC3 (Prostate
Cancer)

MTT Assay 4.85[1]

2

Schiff base of

2,4-

dihydroxybenzal

dehyde

PC3 (Prostate

Cancer)
MTT Assay 7.15[1]

| 3 | Schiff base of 2,4-dihydroxybenzaldehyde | PC3 (Prostate Cancer) | MTT Assay | 7.43[1] |

2.2. Anti-inflammatory Activity

2,4-dihydroxybenzaldehyde has been shown to possess anti-inflammatory properties by

suppressing the production of inflammatory mediators. It has been observed to inhibit the

expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in

lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Anti-inflammatory and Anti-angiogenic Activity of 2,4-Dihydroxybenzaldehyde
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Activity Model Key Findings IC50

Anti-angiogenic

Chick
Chorioallantoic
Membrane (CAM)
Assay

Significant
inhibition of
angiogenesis

2.4 µ g/egg [2][3]

Anti-inflammatory

Acetic acid-induced

vascular permeability

in mice

Dose-dependent

inhibition of vascular

permeability

-

| Anti-inflammatory | Carrageenan-induced air pouch model in mice | Significant suppression of

exudate volume and inflammatory cell infiltration | - |

2.3. Antimicrobial Activity

Dihydroxybenzaldehyde derivatives have demonstrated activity against a range of microbial

pathogens. The antimicrobial action is often attributed to their phenolic nature, which can lead

to the disruption of microbial cell membranes and inhibition of essential enzymes.

Table 3: Minimum Inhibitory Concentration (MIC) of Dihydroxybenzaldehyde Derivatives

Compound Microorganism MIC Value

2,3-
Dihydroxybenzaldehyde

Staphylococcus aureus MIC₅₀: 500 mg/L[4]

2,5-Dihydroxybenzaldehyde Staphylococcus aureus MIC₅₀: 500 mg/L[4]

2-Hydroxy-4-

methoxybenzaldehyde
Staphylococcus aureus MIC: 1024 µg/mL[4]

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | MBIC: 250 µg/mL[4] |

MBIC: Minimum Biofilm Inhibitory Concentration
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The following protocols provide detailed methodologies for the synthesis and biological

evaluation of 2,4-Dihydroxy-5-methoxybenzaldehyde and its derivatives.

3.1. Synthesis of 2,4-Dihydroxy-5-methoxybenzaldehyde

A potential synthetic route to 2,4-Dihydroxy-5-methoxybenzaldehyde can be adapted from

the synthesis of related dihydroxybenzaldehydes. One common method is the Reimer-Tiemann

reaction.

Protocol: Reimer-Tiemann Reaction for the Synthesis of 2,4-Dihydroxy-5-
methoxybenzaldehyde

Materials:

3-Methoxyphenol

Sodium hydroxide (NaOH)

Chloroform (CHCl₃)

Hydrochloric acid (HCl)

Diethyl ether

Anhydrous sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle,

separatory funnel, rotary evaporator.

Procedure:

Dissolve 3-methoxyphenol in an aqueous solution of sodium hydroxide in a round-bottom

flask equipped with a reflux condenser and a magnetic stirrer.

Heat the mixture with stirring.

Add chloroform dropwise to the reaction mixture through a dropping funnel.
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Reflux the mixture for several hours.

After cooling, neutralize the reaction mixture with dilute hydrochloric acid.

Extract the product with diethyl ether.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude

product.

Purify the crude product by column chromatography or recrystallization to yield 2,4-
Dihydroxy-5-methoxybenzaldehyde.

3.2. In Vitro Anticancer Activity: MTT Assay

This protocol determines the cytotoxic effect of a compound on cancer cells.

Materials:

Cancer cell line (e.g., PC3)

DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

2,4-Dihydroxy-5-methoxybenzaldehyde stock solution in DMSO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well plates, incubator, microplate reader.

Procedure:

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight in a CO₂ incubator at 37°C.
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Treat the cells with various concentrations of 2,4-Dihydroxy-5-methoxybenzaldehyde (e.g.,

0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

After the incubation period, add 20 µL of MTT solution to each well and incubate for another

4 hours.

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability and determine the IC50 value.

3.3. In Vitro Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of a compound against a

specific microorganism.[5]

Materials:

Bacterial or fungal strain

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

2,4-Dihydroxy-5-methoxybenzaldehyde stock solution in DMSO

Sterile 96-well microtiter plates

Spectrophotometer.

Procedure:

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

Perform serial two-fold dilutions of the 2,4-Dihydroxy-5-methoxybenzaldehyde stock

solution in the appropriate broth in a 96-well plate.

Add the standardized inoculum to each well.
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Include a positive control (microorganism without compound) and a negative control (broth

only).

Incubate the plate at 37°C for 18-24 hours.

The MIC is the lowest concentration of the compound at which no visible growth is observed,

either visually or by measuring the optical density at 600 nm.

3.4. Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

2,4-Dihydroxy-5-methoxybenzaldehyde solutions at various concentrations in methanol

Ascorbic acid (positive control)

96-well plate, spectrophotometer.

Procedure:

Add 100 µL of different concentrations of 2,4-Dihydroxy-5-methoxybenzaldehyde or

ascorbic acid to the wells of a 96-well plate.

Add 100 µL of DPPH solution to each well.

Incubate the plate in the dark at room temperature for 30 minutes.

Measure the absorbance at 517 nm.

Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Signaling Pathways and Experimental Workflows
While the specific signaling pathways modulated by 2,4-Dihydroxy-5-methoxybenzaldehyde
are not yet elucidated, its structural analogs often impact inflammatory and cell survival
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pathways. A potential target is the NF-κB signaling pathway, which is central to inflammation

and cancer.
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Caption: Hypothetical inhibition of the NF-κB signaling pathway.
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The diagram above illustrates a potential mechanism of anti-inflammatory action where 2,4-
Dihydroxy-5-methoxybenzaldehyde could inhibit the IKK complex, preventing the

phosphorylation and subsequent degradation of IκB. This would sequester NF-κB in the

cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory

genes like COX-2 and iNOS.
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Caption: A typical workflow for drug discovery and development.

This workflow outlines the logical progression from synthesis and characterization of 2,4-
Dihydroxy-5-methoxybenzaldehyde to its biological evaluation and subsequent mechanism

of action studies, culminating in lead optimization.

Conclusion
While direct experimental data on 2,4-Dihydroxy-5-methoxybenzaldehyde is currently

sparse, the established biological activities of its close structural analogs highlight its potential

as a valuable scaffold in medicinal chemistry. The provided protocols offer a starting point for

researchers to synthesize and evaluate this compound for its anticancer, anti-inflammatory,

antimicrobial, and antioxidant properties. Further investigation is warranted to fully elucidate its

therapeutic potential and mechanism of action.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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